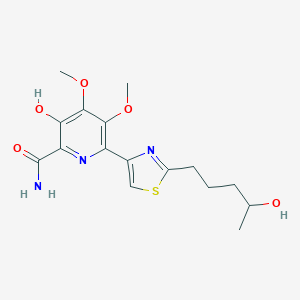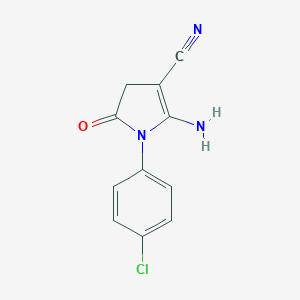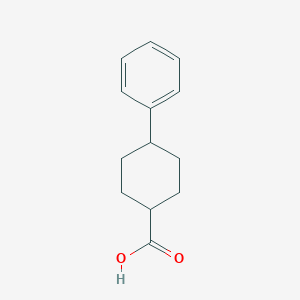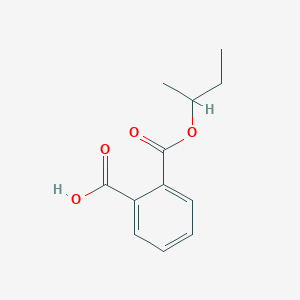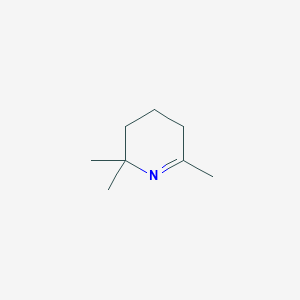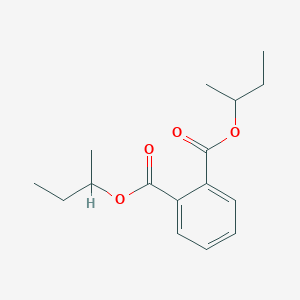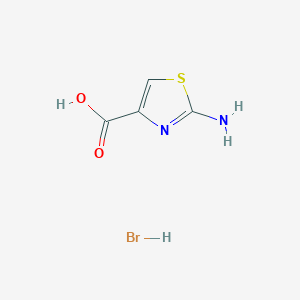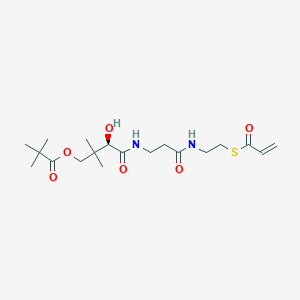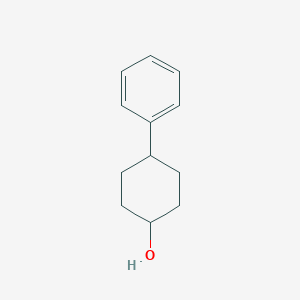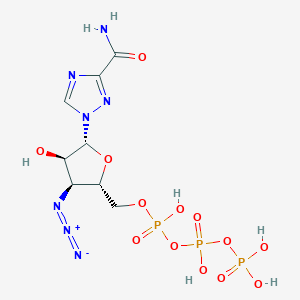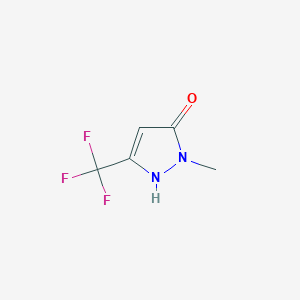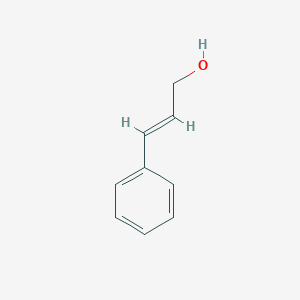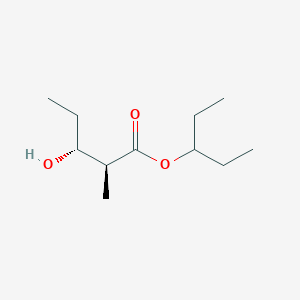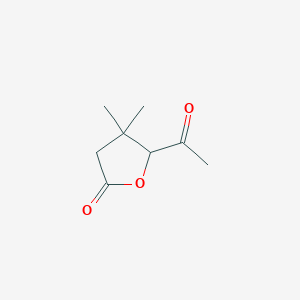
5-Acetyl-4,4-dimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-4,4-dimethyloxolan-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile reagent that can be used in a variety of chemical reactions, including oxidation, epoxidation, and aziridination.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-4,4-dimethyloxolan-2-one has been extensively studied for its potential applications in various scientific research areas. It has been used as a reagent in organic synthesis, including the synthesis of natural products, pharmaceuticals, and agrochemicals. 5-Acetyl-4,4-dimethyloxolan-2-one has also been used as an oxidizing agent in the conversion of alcohols to carbonyl compounds and in the epoxidation of olefins. Additionally, 5-Acetyl-4,4-dimethyloxolan-2-one has been used in the aziridination of alkenes to produce chiral aziridines.
Wirkmechanismus
The mechanism of action of 5-Acetyl-4,4-dimethyloxolan-2-one involves the transfer of oxygen atoms to the substrate molecule, resulting in the formation of an epoxide or aziridine. The reaction proceeds through a cyclic intermediate, which is stabilized by the acetyl group present in 5-Acetyl-4,4-dimethyloxolan-2-one. The high reactivity of 5-Acetyl-4,4-dimethyloxolan-2-one is due to the strain energy present in the five-membered ring, which makes it a potent oxidizing agent.
Biochemische Und Physiologische Effekte
5-Acetyl-4,4-dimethyloxolan-2-one has been shown to exhibit cytotoxicity against cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of 5-Acetyl-4,4-dimethyloxolan-2-one.
Vorteile Und Einschränkungen Für Laborexperimente
5-Acetyl-4,4-dimethyloxolan-2-one has several advantages as a reagent in lab experiments. It is a relatively inexpensive and readily available reagent that can be easily synthesized in large quantities. 5-Acetyl-4,4-dimethyloxolan-2-one is also a highly reactive and selective oxidizing agent, making it useful in a wide range of organic synthesis reactions. However, 5-Acetyl-4,4-dimethyloxolan-2-one has some limitations, including its high reactivity, which can lead to the formation of unwanted byproducts and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-Acetyl-4,4-dimethyloxolan-2-one. One area of research is the development of new synthetic methods using 5-Acetyl-4,4-dimethyloxolan-2-one as a reagent. Another area of research is the study of 5-Acetyl-4,4-dimethyloxolan-2-one's potential applications in the synthesis of complex natural products and pharmaceuticals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Acetyl-4,4-dimethyloxolan-2-one and its potential as a therapeutic agent for various diseases.
Synthesemethoden
5-Acetyl-4,4-dimethyloxolan-2-one can be synthesized through a simple and efficient process using readily available starting materials. The synthesis method involves the reaction of 2,2-dimethyloxirane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 5-Acetyl-4,4-dimethyloxolan-2-one as a white crystalline solid with a high yield and purity.
Eigenschaften
CAS-Nummer |
115118-28-0 |
|---|---|
Produktname |
5-Acetyl-4,4-dimethyloxolan-2-one |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
5-acetyl-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-8(2,3)4-6(10)11-7/h7H,4H2,1-3H3 |
InChI-Schlüssel |
FKWJFPVPTVOBBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=O)O1)(C)C |
Kanonische SMILES |
CC(=O)C1C(CC(=O)O1)(C)C |
Synonyme |
2(3H)-Furanone, 5-acetyldihydro-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



